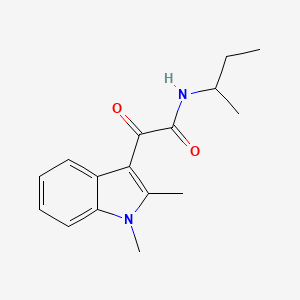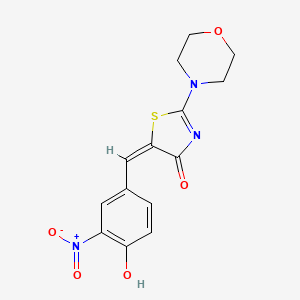
5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a phenyl ring bearing a tert-butoxycarbonyl-protected amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the carboxylic acid group: This can be done via oxidation reactions, such as the use of potassium permanganate or chromium trioxide.
Attachment of the phenyl ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with a halogenated furan derivative.
Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems for the efficient and scalable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of sustainability and process control .
化学反応の分析
Types of Reactions
5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Nitro derivatives, halogenated phenyl derivatives.
科学的研究の応用
5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid depends on its specific applicationThe tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions .
類似化合物との比較
Similar Compounds
4-(tert-Butoxycarbonylamino)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a furan ring.
tert-Butoxycarbonyl-protected amino acids: Share the Boc protecting group but differ in the core structure.
Uniqueness
5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid is unique due to the combination of a furan ring, a carboxylic acid group, and a Boc-protected amine. This combination provides distinct chemical reactivity and potential for diverse applications in synthesis and research .
特性
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-11-6-4-10(5-7-11)12-8-9-13(21-12)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRWSEOLCQIDEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403190.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)


![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)



![7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2403209.png)

![N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B2403211.png)

